molecular formula C7H7NaO3S B7737241 sodium;4-methylbenzenesulfonate

sodium;4-methylbenzenesulfonate

Cat. No.: B7737241
M. Wt: 194.19 g/mol
InChI Key: KVCGISUBCHHTDD-UHFFFAOYSA-M
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Description

Sodium 4-methylbenzenesulfonate, also known as sodium p-toluenesulfonate, is an organic compound with the molecular formula C7H7NaO3S. It is a white crystalline powder that is highly soluble in water. This compound is widely used in various industries, including the dye industry, synthetic detergents, and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 4-methylbenzenesulfonate typically involves the sulfonation of toluene with 96% to 98% sulfuric acid to produce p-toluenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield crude sodium p-toluenesulfonate. The crude product is subsequently decolorized, concentrated, crystallized, and centrifuged to obtain the final product .

Industrial Production Methods: In industrial settings, the process is scaled up to handle larger quantities of reactants and products. The sulfonation and neutralization steps are carried out in large reactors, followed by purification processes such as filtration and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include various substituted benzenesulfonates.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfinates.

Scientific Research Applications

Sodium 4-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-methylbenzenesulfonate involves its role as a surfactant and reagent in chemical reactions. As a surfactant, it reduces surface tension, aiding in the emulsification and dispersion of compounds. In biochemical assays, it interacts with enzymes and other proteins, facilitating various biochemical reactions .

Comparison with Similar Compounds

  • Sodium benzenesulfonate
  • Sodium toluenesulfonate
  • Sodium p-toluenesulfonate

Comparison: Sodium 4-methylbenzenesulfonate is unique due to its specific structure, which includes a methyl group on the benzene ring. This structural feature imparts distinct chemical properties, such as increased solubility and reactivity in certain reactions, compared to its analogs .

Properties

IUPAC Name

sodium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCGISUBCHHTDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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